molecular formula C10H7FO B8250003 1-(3-Fluorophenyl)-2,3-butadien-1-one

1-(3-Fluorophenyl)-2,3-butadien-1-one

Cat. No.: B8250003
M. Wt: 162.16 g/mol
InChI Key: BDGQENILJQXAHU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 3-fluorophenyl ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2,3-butadien-1-one typically involves the reaction of a propadienyl halide with a 3-fluorophenyl ketone under specific conditions. One common method is the Friedel-Crafts acylation, where the propadienyl halide reacts with the 3-fluorophenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluorophenyl)-2,3-butadien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Propadienyl(4-fluorophenyl) ketone
  • Propadienyl(3-chlorophenyl) ketone
  • Propadienyl(3-bromophenyl) ketone

Uniqueness

1-(3-Fluorophenyl)-2,3-butadien-1-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives. The fluorine atom’s high electronegativity and small size contribute to the compound’s distinct properties, making it valuable for specific applications .

Properties

InChI

InChI=1S/C10H7FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGQENILJQXAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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